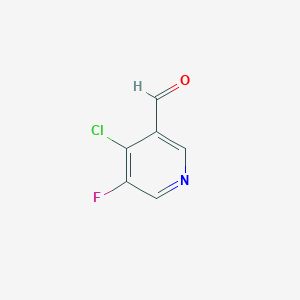

4-Chloro-5-fluoronicotinaldehyde

Description

Significance of Halogenated Nicotinaldehyde Derivatives in Contemporary Organic and Medicinal Chemistry Research

Halogenated nicotinaldehyde derivatives are a class of compounds that hold substantial importance in the realms of organic and medicinal chemistry. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the nicotinaldehyde scaffold can profoundly influence the molecule's physicochemical properties. researchgate.net These modifications can enhance a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, all of which are critical parameters in drug discovery. researchgate.netresearchgate.net

Fluorine, in particular, is a bioisostere for hydrogen and can significantly alter the electronic properties of a molecule, often leading to improved potency and pharmacokinetic profiles. researchgate.net Chlorine, on the other hand, is known to increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov The presence of halogens also provides synthetic handles for further functionalization through various cross-coupling reactions, allowing for the construction of diverse molecular libraries for screening purposes. researchgate.net The aldehyde group in nicotinaldehyde derivatives serves as a versatile precursor for the synthesis of a wide array of functional groups, including amines, alcohols, and carboxylic acids, further expanding their synthetic utility.

Overview of Research Trajectories for 4-Chloro-5-fluoronicotinaldehyde

Research involving this compound is primarily focused on its utilization as a key intermediate in the synthesis of more complex molecules. Its trifunctional nature allows for a variety of chemical transformations. The aldehyde group can undergo reactions such as reductive amination, oxidation, and Wittig-type reactions. The chlorine and fluorine atoms on the pyridine (B92270) ring are susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the electronic effects of the other substituents.

A significant research trajectory for this compound lies in its application as a building block for the synthesis of novel pharmaceutical agents. The pyridine core is a common scaffold in many biologically active compounds, and the specific halogenation pattern of this compound can be exploited to design molecules with specific interactions with protein targets. For instance, it can be used to synthesize derivatives that are investigated for their potential as inhibitors of various enzymes or as ligands for specific receptors.

Challenges and Opportunities in the Synthesis and Application of Halogenated Pyridine Carbaldehydes

The synthesis of specifically substituted halogenated pyridine carbaldehydes like this compound presents both challenges and opportunities for chemists.

Challenges:

Regioselectivity: Achieving the desired substitution pattern on the pyridine ring can be difficult due to the inherent reactivity of the different positions. Direct halogenation of pyridine often leads to a mixture of products. researchgate.net

Harsh Reaction Conditions: Many traditional methods for the synthesis of halogenated pyridines require harsh reaction conditions, which may not be compatible with sensitive functional groups.

Availability of Starting Materials: The synthesis of complex pyridine derivatives can be hampered by the limited availability or high cost of suitably functionalized starting materials.

Opportunities:

Development of Novel Synthetic Methods: The challenges associated with the synthesis of these compounds drive the development of new and more efficient synthetic methodologies. This includes the exploration of novel catalysts and reaction pathways that offer greater control over regioselectivity and milder reaction conditions. For example, recent advancements in C-H functionalization and cross-coupling reactions are providing new avenues for the synthesis of these valuable building blocks. nih.gov

Late-Stage Functionalization: The ability to introduce halogens at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecules. researchgate.net Developing methods for the late-stage halogenation of pyridine derivatives is an active area of research.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic processes. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic methods that reduce waste. rsc.org Research into one-pot syntheses and the use of solid-supported catalysts are promising areas in this regard. asianpubs.org

Properties

IUPAC Name |

4-chloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRNVJRDXKKHRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857211 | |

| Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-34-7 | |

| Record name | 4-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chloro 5 Fluoronicotinaldehyde and Its Analogs

Precursor Synthesis and Derivatization Strategies

The principal strategy for synthesizing 4-chloro-5-fluoronicotinaldehyde involves the direct formylation of a suitable halogenated pyridine (B92270) precursor. This approach focuses on derivatizing a pyridine core that already contains the necessary halogen substituents, thereby requiring a regioselective C-H bond functionalization to install the aldehyde group.

Formylating halogenated pyridines presents a significant challenge due to the reduced nucleophilicity of the pyridine ring. acs.org Standard electrophilic aromatic substitution reactions are often ineffective. Consequently, more potent electrophilic formylating agents and specific named reactions are employed to overcome this hurdle.

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. name-reaction.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com This method has been successfully applied to various heterocyclic systems, including pyridines. nih.gov

Formylation of Halogenated Pyridines (e.g., 5-fluoropyridine)

Vilsmeier-Haack Formylation

Mechanistic Considerations via Iminium Ion Intermediates

The mechanism of the Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.orgnrochemistry.com DMF reacts with POCl₃ to generate this highly reactive species. chemistrysteps.com The electron-deficient pyridine ring then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. nih.gov This attack temporarily disrupts the aromaticity of the ring. A subsequent deprotonation step restores aromaticity, leading to an intermediate that, upon aqueous workup and hydrolysis, yields the final aryl aldehyde. name-reaction.comjk-sci.com The resonance stabilization of the iminium ion enhances its reactivity, making it capable of formylating even deactivated rings. nih.gov

Optimization of Reaction Conditions for Selectivity and Yield

The efficiency and regioselectivity of the Vilsmeier-Haack reaction are highly dependent on the reaction conditions. Key parameters that can be optimized include the reaction temperature, the ratio of DMF to POCl₃, and the choice of solvent. thieme-connect.de For instance, the temperature can range from below 0°C to 80°C or higher, depending on the reactivity of the substrate. jk-sci.comnih.gov The stoichiometry of the Vilsmeier reagent is also critical; an excess of POCl₃ can sometimes lead to decomposition of the starting material, while an equimolar ratio or a slight excess may improve yields. thieme-connect.de The solvent choice, such as 1,2-dichloroethane (DCE) or using DMF as the solvent itself, can also influence the reaction outcome. thieme-connect.de These factors must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

| Substrate | Reagents (Ratio) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| 2-Acetamido-5,10,15,20-tetraphenylporphyrin (Nickel(II)) | DMF:POCl₃ (5:6) | DCE | 80 | 2 | Ni(II) 2-chloro-3-formylpyrido[2,3-b]porphyrin | 51 |

| 2-Acetamido-5,10,15,20-tetraphenylporphyrin (Nickel(II)) | DMF:POCl₃ (1:1) | DCE | 80 | 2 | Ni(II) 2-chloro-3-formylpyrido[2,3-b]porphyrin | 42 |

| Substituted Phenyl Hydrazones | DMF, POCl₃ | - | Room Temp | 3 | Ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes | Excellent |

| 1-(2,6-dichloro-4-trifluoromethyl-phenyl)-piperidine-2,6-dione | DMF, POCl₃ | - | 60-70 | 6 | 2,6-dichloro-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-1,4-dihydro-pyridine-3,5-dicarbaldehyde | Excellent |

This table presents examples of Vilsmeier-Haack reaction conditions on various substrates to illustrate the impact of reaction parameters. Data adapted from multiple sources for illustrative purposes. nih.govthieme-connect.de

The Duff reaction is another method for the formylation of aromatic compounds, particularly phenols and other electron-rich arenes. synarchive.comwikipedia.org It employs hexamethylenetetramine (HMTA) as the formylating agent, typically in the presence of an acid catalyst like trifluoroacetic acid or glyceroboric acid. erowid.org

Duff Reaction and Electrophilic Substitution

Role of Hexamethylenetetramine (HMTA) and Acidic Catalysts

In the Duff reaction, HMTA serves as the source for the formyl carbon. chemeurope.com Under acidic conditions, HMTA becomes protonated and subsequently breaks down to generate various electrophilic iminium ion intermediates. wikipedia.orgchemeurope.com These iminium ions are the active electrophiles that attack the aromatic ring in an electrophilic substitution reaction. The reaction proceeds through an intermediate with the oxidation state of a benzylamine. wikipedia.org This intermediate then undergoes an intramolecular redox reaction, followed by hydrolysis during the acidic workup, to yield the final aldehyde product. wikipedia.orgchemeurope.com The choice of acid catalyst can influence the reaction's efficiency and selectivity. For example, using trifluoroacetic acid can lead to milder reaction conditions and good yields. erowid.org

Halogenation of Pyridine Derivatives for Precursors

The preparation of precursors to this compound involves the selective introduction of chlorine and fluorine atoms onto a pyridine scaffold. The order and method of these halogenation steps are crucial for achieving the desired regiochemistry.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a fluorine atom onto a pyridine ring. This reaction involves the displacement of a suitable leaving group, such as a nitro group or another halogen, by a fluoride ion. The pyridine ring's electron-deficient nature, which is enhanced by the ring nitrogen, facilitates this type of substitution, particularly at positions ortho and para to the nitrogen.

The reactivity of halopyridines in SNAr reactions is influenced by the identity of the halogen. Fluoropyridines are generally more reactive than chloropyridines in these substitutions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine acs.orgnih.gov. This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.

For the synthesis of a 5-fluoronicotinic acid derivative, a potential precursor, a multi-step sequence starting from 2-hydroxynicotinic acid has been described. This process involves nitration at the 5-position, chlorination of the 2-position, reduction of the nitro group, and a subsequent Sandmeyer-type reaction (diazotization followed by thermal decomposition of the diazonium tetrafluoroborate) to introduce the fluorine at the 5-position google.com.

Table 1: Comparison of Halogen Reactivity in Pyridine SNAr Reactions

| Halogen | Relative Reactivity | Reference |

|---|---|---|

| F | High | acs.orgnih.gov |

Chlorination of the pyridine ring can be achieved through various methods, depending on the desired product and the nature of the starting material. For pyridine and its simple derivatives, direct chlorination with molecular chlorine often requires high temperatures (300-400°C) in the vapor phase ijpcbs.com.

Alternatively, for hydroxy-substituted pyridines (pyridones), which are tautomers of hydroxypyridines, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃). This method is a common way to convert hydroxypyridines into chloropyridines acs.orgnih.gov. The reaction of 2-hydroxypyridine with phosphoryl chloride was one of the original methods for preparing 2-chloropyridine.

Advanced Synthetic Routes from Alternative Starting Materials

Modern synthetic chemistry seeks more efficient and versatile routes to complex molecules. For fluorinated heterocycles, the use of specialized fluorinated building blocks in cyclocondensation reactions represents an advanced strategy. While not described specifically for this compound, these methods are powerful for creating analogous fluorinated pyrimidines and pyrazoles.

A contemporary approach to synthesizing fluorinated heterocycles involves the use of small, fluorinated building blocks. This strategy avoids potentially challenging regioselective fluorination steps late in a synthetic sequence. One such building block is potassium 2-cyano-2-fluoroethenolate.

This fluoroenolate salt can be used in cyclocondensation reactions with amidine hydrochlorides to produce a variety of 4-amino-5-fluoropyrimidines under mild conditions and often in excellent yields. Similarly, its reaction with substituted hydrazines can yield 5-amino-4-fluoropyrazoles, although typically with lower efficiency. This methodology provides a direct route to fluorinated pyrimidine (B1678525) and pyrazole cores, which are important in medicinal chemistry.

β-Fluoroenolate salts, such as potassium 2-cyano-2-fluoroethenolate, serve as versatile three-carbon synthons in cyclocondensation reactions. The enolate provides the carbon backbone, while the fluorine and cyano groups influence the reactivity and provide handles for further functionalization.

In the synthesis of 4-amino-5-fluoropyrimidines, the β-fluoroenolate reacts with the two nitrogen atoms of an amidine, leading to the formation of the six-membered pyrimidine ring. The reaction proceeds without the need for basic additives when amidine hydrochlorides are used. This highlights the utility of such fluorinated precursors in constructing complex heterocyclic systems efficiently.

Table 2: Examples of Heterocycles Synthesized from β-Fluoroenolate Salts

| Reactant | Product Class |

|---|---|

| Amidine Hydrochlorides | 4-Amino-5-fluoropyrimidines |

Chemoselective Transformations and Functional Group Interconversions

This compound is a versatile building block, and its functional groups can undergo a variety of chemoselective transformations. The aldehyde group, in particular, is a site for numerous reactions.

Common transformations of the aldehyde functionality include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride or lithium aluminum hydride smolecule.com.

Condensation Reactions: It can react with primary amines to form imines (Schiff bases) smolecule.com.

A specific example of a functional group interconversion is the conversion of an aldehyde to a nitrile. For the related compound, 2-chloro-5-fluoronicotinaldehyde, a two-step process has been described for its conversion to 2-chloro-5-fluoronicotinonitrile. This involves initial reaction with hydroxylamine hydrochloride to form the oxime, followed by dehydration using a reagent like carbonyl diimidazole.

The halogen atoms on the pyridine ring also offer opportunities for further functionalization, primarily through nucleophilic aromatic substitution, as discussed previously. The relative positions of the chloro and fluoro groups, along with the electron-withdrawing aldehyde group, will influence the regioselectivity of such substitution reactions.

Oxidation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is susceptible to oxidation, a fundamental transformation that yields the corresponding carboxylic acid. This reaction elevates the oxidation state of the carbonyl carbon, providing a synthetic route to 4-chloro-5-fluoronicotinic acid. Such nicotinic acid derivatives are valuable intermediates in medicinal chemistry and materials science.

The oxidation is typically achieved using a range of classical oxidizing agents. The choice of reagent depends on the desired reaction conditions, such as selectivity, yield, and tolerance of other functional groups. Common reagents for this transformation include potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup, or Jones reagent (chromium trioxide in sulfuric acid). Milder oxidants like silver(I) oxide (Ag₂O) can also be employed, particularly when sensitive functional groups are present that might not withstand harsher conditions.

The general transformation is illustrated below:

A schematic representation of the oxidation of this compound to 4-chloro-5-fluoronicotinic acid.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, heat; then H₃O⁺ | 4-Chloro-5-fluoronicotinic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | 4-Chloro-5-fluoronicotinic acid |

Reduction Reactions of the Aldehyde Moiety

The aldehyde moiety of this compound can be readily reduced to a primary alcohol, yielding (4-chloro-5-fluoropyridin-3-yl)methanol. This transformation is a cornerstone of organic synthesis, providing access to hydroxymethyl-substituted pyridines. These alcohol derivatives serve as versatile building blocks for further functionalization, such as etherification, esterification, or conversion to halides.

The reduction is most commonly performed using hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are widely used for this purpose. quora.comlibretexts.org NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol and typically tolerates other reducible functional groups such as esters or amides. youtube.com In contrast, LiAlH₄ is a much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF). chemistrysteps.comchemistrysteps.com While LiAlH₄ will also reduce esters, carboxylic acids, and amides, both reagents are highly effective for the reduction of aldehydes. quora.comlibretexts.org

The general reaction scheme is as follows:

A schematic representation of the reduction of this compound to (4-chloro-5-fluoropyridin-3-yl)methanol.

Table 2: Comparison of Common Reducing Agents for Aldehyde Reduction

| Reducing Agent | Reactivity | Typical Solvents | Workup |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Moderate, more selective | Methanol, Ethanol, Water | Acidic or aqueous |

Nucleophilic Substitution at Halogenated Positions

The halogenated pyridine ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen atom. This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), leading to a significant partial positive charge on these carbons and making them susceptible to attack by nucleophiles.

Substitution of Chlorine Atoms

The chlorine atom at the C4 position is particularly labile and serves as an effective leaving group in SNAr reactions. nih.gov A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to form new carbon-heteroatom bonds. These reactions are fundamental for introducing diverse functional groups at the 4-position of the pyridine ring, enabling the synthesis of a broad spectrum of derivatives. For instance, reaction with ammonia or primary/secondary amines yields 4-aminopyridine derivatives, while reaction with sodium methoxide produces a 4-methoxypyridine analog.

Substitution of Fluorine Atoms

The substitution of the fluorine atom at the C5 position is generally less favorable than the substitution of chlorine at the C4 position. There are two primary reasons for this difference in reactivity. First, the C5 position (meta to the ring nitrogen) is less electronically activated towards nucleophilic attack compared to the C4 position. Second, while fluorine is highly electronegative and strongly polarizes the C-F bond, making the carbon highly electrophilic, the fluoride ion is often a poorer leaving group than chloride in polar protic solvents. sci-hub.se However, in polar aprotic solvents, fluoride can become a better leaving group, and its substitution is possible under certain conditions, though displacement of the C4-chloro group typically predominates. The relative reactivity of halogens in SNAr reactions on pyridine rings can be influenced by the nature of the nucleophile. nih.govsci-hub.se

Catalytic Approaches for Nucleophilic Substitution (e.g., DABCO, Quinuclidine)

The rate of nucleophilic aromatic substitution on halopyridines can be significantly enhanced by the use of nucleophilic catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine. nih.govresearchgate.net These tertiary amines function by first attacking the electrophilic carbon center (e.g., C4) to displace the halide leaving group, forming a highly reactive quaternary ammonium intermediate. nih.gov This intermediate is much more susceptible to attack by the primary nucleophile (e.g., an alcohol or amine) than the original halopyridine. The subsequent substitution reaction regenerates the tertiary amine catalyst, completing the catalytic cycle. This strategy is particularly effective for activating less reactive substrates or for allowing reactions to proceed under milder conditions. researchgate.netnih.gov

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Target Position | Product Type |

|---|---|---|

| Ammonia (NH₃) | C4-Cl | 4-Amino-5-fluoronicotinaldehyde |

| Sodium Methoxide (NaOMe) | C4-Cl | 4-Methoxy-5-fluoronicotinaldehyde |

Condensation Reactions Involving the Aldehyde Group

The aldehyde group is a key site for condensation reactions, most notably with primary amines and their derivatives to form imines, also known as Schiff bases. This reaction proceeds via a two-step mechanism. The first step involves the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal. mdpi.com The second step is the acid-catalyzed dehydration of the unstable hemiaminal to yield the stable imine product. mdpi.com

These reactions are versatile and can be performed with a wide range of amino compounds, including alkylamines, anilines, hydrazines (to form hydrazones), and hydroxylamine (to form oximes). The resulting imine derivatives are valuable intermediates themselves, as the C=N double bond can be further reduced to form secondary amines.

The general reaction is shown below:

A schematic of the condensation reaction between this compound and a primary amine to form a Schiff base.

Table 4: Examples of Condensation Reaction Partners

| Reagent | Reagent Type | Product |

|---|---|---|

| Aniline | Primary Amine | N-(4-chloro-5-fluoropyridin-3-ylmethylene)aniline (Imine) |

| Hydrazine (N₂H₄) | Hydrazine | (4-chloro-5-fluoropyridin-3-yl)methanone hydrazone (Hydrazone) |

| Hydroxylamine (NH₂OH) | Hydroxylamine | This compound oxime (Oxime) |

Schiff Base Formation

The formation of a Schiff base, or imine, is a fundamental reaction in organic chemistry involving the condensation of a primary amine with an aldehyde or ketone. This reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in a carbon-nitrogen double bond. The reaction is typically acid-catalyzed, with the optimal pH being mildly acidic (around 4-5) to facilitate the dehydration step without deactivating the amine nucleophile through excessive protonation. libretexts.orglibretexts.org

The general mechanism involves two main stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine.

Nucleophilic Attack: The lone pair of the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of this compound.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a zwitterionic intermediate which quickly rearranges to a neutral carbinolamine.

Protonation of Hydroxyl Group: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom helps to expel a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water or the amine reactant) removes a proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst. libretexts.org

This methodology is broadly applicable, allowing for the synthesis of a wide array of Schiff bases by selecting different primary amines. For example, reacting this compound with various substituted anilines would yield a library of N-aryl imines with diverse electronic and steric properties.

| Reactant 1 | Reactant 2 | Product Type | Reaction |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) | Condensation |

Formation of Complex Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for constructing more complex heterocyclic rings. It can act as an electrophilic carbon source in various cyclocondensation reactions.

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common synthetic route to pyrazoles involves the reaction of a 1,3-dicarbonyl compound with hydrazine. nih.gov An aldehyde like this compound can be used to generate the necessary precursor.

The synthesis can be envisioned as a two-step process:

Claisen-Schmidt Condensation: this compound undergoes a base-catalyzed condensation with a ketone (e.g., acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325).

Cyclocondensation with Hydrazine: The resulting chalcone is then reacted with hydrazine hydrate. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group, followed by an intramolecular Michael addition to the β-carbon and subsequent dehydration to form the stable pyrazole ring. nih.govresearchgate.net

The use of substituted hydrazines (e.g., phenylhydrazine or methylhydrazine) allows for the synthesis of N-substituted pyrazoles. nih.gov

| Precursor 1 | Precursor 2 | Key Intermediate | Final Product |

| This compound | Ketone (e.g., Acetophenone) | Chalcone | Pyrazole |

| Chalcone | Hydrazine Hydrate | Pyrazoline | Pyrazole |

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. The most prevalent method for pyrimidine synthesis is the Principal Synthesis, which involves the condensation of a compound with an N-C-N fragment (like urea (B33335), thiourea, or an amidine) with a three-carbon C-C-C fragment (typically a 1,3-dicarbonyl compound or its synthetic equivalent). bu.edu.egorganic-chemistry.org

To utilize this compound in this synthesis, it must first be incorporated into a suitable 1,3-dielectrophile precursor. This can be achieved through reactions such as the Claisen-Schmidt condensation with a ketone to form a chalcone, as described for pyrazole synthesis. This chalcone can then be reacted with reagents like guanidine or urea in the presence of a base. The reaction involves a sequence of Michael addition, condensation, and oxidation/dehydration to yield the final pyrimidine ring.

| Reagent 1 | Reagent 2 | Product |

| 1,3-Dicarbonyl Compound (or equivalent) | Amidine, Guanidine, or Urea | Pyrimidine |

| Chalcone derived from this compound | Guanidine Nitrate | 2-Amino-4,6-diarylpyrimidine |

Thiazoles are five-membered heterocyclic rings containing both a sulfur and a nitrogen atom. The Hantzsch thiazole synthesis is the most classic and widely used method for their preparation. mdpi.comasianpubs.org This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

While this compound is not an α-haloketone, it can be converted into a suitable precursor. A potential synthetic route would involve:

Addition Reaction: A Grignard or similar organometallic reagent adds to the aldehyde to form a secondary alcohol.

Oxidation: The secondary alcohol is oxidized to the corresponding ketone.

α-Halogenation: The ketone is then halogenated at the α-position (e.g., using bromine) to generate the required α-haloketone.

Hantzsch Reaction: The resulting α-haloketone, bearing the 4-chloro-5-fluoropyridin-3-yl moiety, is then reacted with a thioamide (such as thiourea) to yield the 2-amino-4-substituted thiazole.

| Precursor | Reagent | Product | Reaction Type |

| α-Haloketone | Thioamide | Thiazole | Hantzsch Synthesis |

| 4-(2,4-dichloro-5-fluorophenyl)thiazole | Aromatic Aldehyde | 2-Substituted Thiazole | Condensation |

Indazoles, or benzopyrazoles, are bicyclic heterocyclic compounds. A highly relevant synthetic method for indazoles involves the reaction of o-halobenzaldehydes with hydrazine. researchgate.net Specifically, the reaction of o-fluorobenzaldehydes with hydrazine hydrate has been shown to be an effective route to produce indazoles. researchgate.net

This methodology can be directly applied to this compound. The synthesis proceeds through an initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution (SNAr) where the terminal nitrogen of the hydrazone displaces the adjacent fluorine atom. This cyclization step forms the pyrazole ring fused to the pyridine core. This approach is advantageous as it can often be performed in a one-pot manner.

| Reactant | Reagent | Proposed Mechanism | Product |

| o-Fluorobenzaldehyde | Hydrazine | Hydrazone formation followed by intramolecular SNAr | Indazole |

| This compound | Hydrazine Hydrate | Hydrazone formation, then cyclization via fluorine displacement | 4-Chloro-1H-pyrazolo[4,3-c]pyridine |

Benzimidazoles are bicyclic compounds composed of a benzene ring fused to an imidazole ring. The most direct and common method for their synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde. organic-chemistry.orgnih.gov The reaction is typically carried out in a refluxing solvent, often with an acid catalyst or an oxidizing agent to facilitate the final cyclization and aromatization step.

This compound is an ideal aldehyde component for this reaction. The synthesis involves the condensation of the aldehyde with one of the amino groups of o-phenylenediamine to form a Schiff base intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is the elimination of two hydrogen atoms (oxidation) to form the aromatic benzimidazole ring. Supported gold nanoparticles have also been shown to effectively catalyze this reaction under mild, ambient conditions. nih.gov

| Reactant 1 | Reactant 2 | Oxidant/Catalyst | Product |

| o-Phenylenediamine | Aldehyde | Air, Na₂S₂O₅, Au/TiO₂ | 2-Substituted Benzimidazole |

| 4-Chloro-o-phenylenediamine | Aromatic Aldehyde | Sodium metabisulfite | 6-Chloro-2-aryl-1H-benzimidazole |

Comparative Synthetic Analysis with Related Halogenated Nicotinaldehydes

The synthesis of halogenated nicotinaldehydes, such as this compound, is a nuanced process governed by the interplay of halogen identities, their positions on the pyridine ring, and the stereochemical requirements of the synthetic target. A comparative analysis with related fluoro-, chloro-, and bromo-analogs reveals critical distinctions in reactivity and synthetic strategy.

Distinctions in Reactivity of Fluoro-, Chloro-, and Bromo-Analogs

The nature of the halogen substituent profoundly influences the reactivity of the nicotinaldehyde molecule. The reactivity of halogens generally follows the trend of Fluorine > Chlorine > Bromine > Iodine. mt.com This hierarchy is rooted in fundamental properties like electronegativity and bond strength, which dictate the electronic character of the pyridine ring and the lability of the carbon-halogen bond.

Fluorine: Due to its extreme electronegativity, a fluorine substituent, as seen in this compound, exerts a strong electron-withdrawing inductive effect. This effect can increase the electrophilicity of the carbon atoms in the pyridine ring, making them more susceptible to nucleophilic attack. However, the carbon-fluorine bond is exceptionally strong, making fluoride a poor leaving group in nucleophilic aromatic substitution reactions.

Chlorine: Chlorine is also strongly electronegative but less so than fluorine. It provides a balance of activating the ring towards nucleophilic attack while being a more viable leaving group compared to fluoride. In reactions where the halogen is displaced, the chloro-analog is often more reactive than the fluoro-analog.

Bromine: Bromine is less electronegative than chlorine and fluorine. While it still deactivates the ring towards electrophilic substitution, it is a significantly better leaving group than both chlorine and fluorine. This makes bromo-analogs particularly useful for synthetic pathways involving cross-coupling reactions or nucleophilic substitutions where displacement of the halogen is the desired outcome.

The general reactivity trend for halogens as electrophiles is Cl₂ > Br₂ > I₂. fiveable.me While this applies to the halogenation of carbonyl compounds, the underlying principles of electrophilicity are relevant. fiveable.melibretexts.org In the context of the halogenated pyridine ring, these properties influence the molecule's interaction with various reagents.

Table 1: Comparative Properties and Reactivity of Halogen Substituents on Nicotinaldehydes

| Feature | Fluoro-Analog | Chloro-Analog | Bromo-Analog |

| Electronegativity | Highest | High | Moderate |

| Inductive Effect | Strongest (-I) | Strong (-I) | Moderate (-I) |

| C-X Bond Strength | Strongest | Strong | Weaker |

| Leaving Group Ability | Very Poor | Moderate | Good |

| Ring Activation (Nucleophilic Attack) | High | High | Moderate |

Impact of Substituent Position on Synthetic Pathways and Regioselectivity

The location of halogen substituents on the pyridine ring is a critical determinant of regioselectivity in synthetic transformations. The electronic effects (both inductive and resonance) of the aldehyde and halogen groups direct incoming reagents to specific positions. Pyridines are inherently electron-deficient, particularly at the α (2,6) and γ (4) positions, which carry a partial positive charge and are thus prone to nucleophilic attack. nih.gov

In the case of this compound, the substituents are at the 3, 4, and 5 positions. The aldehyde at C3, being an electron-withdrawing group, further deactivates the ring. The halogens at C4 and C5 also contribute to the ring's electron-deficient nature. The interplay between these groups dictates the most likely sites for nucleophilic or radical attack. For instance, studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents at the 3-position can sterically hinder attack at the 2-position, thereby directing nucleophiles towards the 6-position. researchgate.net Similarly, the relative positions of the chloro and fluoro groups in this compound will influence which halogen might be preferentially displaced in a nucleophilic aromatic substitution, or where a C-H functionalization might occur.

Research on substituted pyridynes demonstrates that halide substituents can modulate the regioselectivity of nucleophilic additions and cycloadditions by perturbing the distortion of the highly reactive pyridyne intermediate. nih.gov While a chloro group at the C5 position of a 3,4-pyridyne was reported to give an equimolar mixture of cycloadducts, a C2 chloro substituent showed some success in directing the reaction. nih.gov This highlights the principle that substituent position is key to controlling reaction outcomes. The regioselectivity can also be tuned by modifying reaction conditions such as solvent and pH. nih.gov

Table 2: Influence of Substituent Position on Regioselectivity in Pyridine Derivatives

| Substituent Position | Type of Reaction | General Outcome | Citation |

| Bulky 3-substituent in 2,6-dichloropyridines | Nucleophilic Aromatic Substitution | Directs attack towards the 6-position due to steric hindrance. | researchgate.net |

| π-donating group (e.g., OMe) at C4 | Radical C-H Functionalization | Induces partial negative charge at C3, making it reactive with electrophilic radicals. | nih.gov |

| π-withdrawing group (e.g., CN) at C4 | Radical C-H Functionalization | Induces partial positive charge at C3, making it reactive with nucleophilic radicals. | nih.gov |

| Halide or sulfamate on a 3,4-pyridyne | Nucleophilic Addition / Cycloaddition | Governs regioselectivity by influencing aryne distortion. | nih.gov |

Stereochemical Considerations in Synthesis

While this compound itself is an achiral molecule, it serves as a key building block for more complex, often chiral, molecules such as pharmaceuticals. Therefore, synthetic methodologies that introduce new stereocenters from this precursor must address stereochemical control.

The synthesis of complex substituted piperidines, for example, often requires precise stereochemical outcomes. acs.org Modern synthetic strategies frequently employ chemo-enzymatic methods to achieve high stereoselectivity. One such approach involves the dearomatization of activated pyridines to prepare stereo-enriched piperidines. acs.org This can be accomplished through a stereoselective one-pot cascade using enzymes like amine oxidases and ene-imine reductases. acs.org

Another strategy involves the catalytic stereoselective dearomatization of pyridine derivatives to produce chiral dihydropyridines and pyridones. nih.gov These methods often use chiral catalysts, such as a copper complex with a chiral ligand like (R,R)-Ph-BPE, to control the facial selectivity of an addition reaction (e.g., Grignard reagents) to a pyridinium species. nih.gov Such approaches allow for high selectivity in both regiochemical and stereochemical control, leading to specific chiral products. nih.gov

When using this compound as a starting material, a reaction at the aldehyde group—for example, an addition of an organometallic reagent—would create a new chiral center. To control the stereochemistry of this new center, chemists would need to employ chiral reagents, catalysts, or auxiliaries. The principles demonstrated in the asymmetric synthesis of other complex pyridine derivatives are directly applicable to transformations of this compound.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 5 Fluoronicotinaldehyde

Electronic Effects of Halogen Substitution on Pyridine (B92270) Ring and Aldehyde Group

The presence and position of halogen substituents on the pyridine ring of 4-Chloro-5-fluoronicotinaldehyde significantly dictate its chemical behavior. The electronic properties of chlorine and fluorine atoms modulate the electron density distribution across the molecule, thereby influencing the reactivity of both the aromatic ring and the aldehyde functional group.

Both fluorine and chlorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect involves the pulling of electron density away from the aromatic system through the sigma bonds. Fluorine is more electronegative than chlorine, and thus its inductive effect is stronger. These electron-withdrawing properties decrease the electron density on the pyridine ring, making it more electron-deficient.

The presence of multiple halogen substituents, as in this compound, has a cumulative impact on the electronic nature of the molecule. The combined electron-withdrawing strength of a chlorine atom at the 4-position and a fluorine atom at the 5-position substantially lowers the electron density of the pyridine ring compared to unsubstituted nicotinaldehyde.

Table 1: Electronegativity of Relevant Elements

| Element | Pauling Electronegativity |

| Fluorine | 3.98 |

| Chlorine | 3.16 |

| Nitrogen | 3.04 |

| Carbon | 2.55 |

| Hydrogen | 2.20 |

This table provides a comparative view of the electronegativity of the constituent elements, highlighting the strong electron-withdrawing nature of the halogen substituents.

The electron-withdrawing effects of the chlorine and fluorine atoms are transmitted through the pyridine ring to the aldehyde group. This withdrawal of electron density from the carbonyl carbon increases its partial positive charge, thereby enhancing its electrophilicity. libretexts.org An increase in the electrophilicity of the carbonyl carbon makes it more susceptible to attack by nucleophiles. masterorganicchemistry.com

The rate of nucleophilic addition reactions is generally increased by the presence of adjacent electron-withdrawing groups. masterorganicchemistry.com Therefore, this compound is expected to be more reactive towards nucleophiles than nicotinaldehyde itself.

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. The presence of two additional strong electron-withdrawing halogen substituents, along with the aldehyde group (which is also deactivating), further deactivates the ring. This makes electrophilic aromatic substitution reactions on this compound exceptionally difficult to achieve. The significant decrease in electron density makes the ring a much poorer nucleophile, which is a requirement for initiating an attack on an electrophile.

Reaction Mechanisms in Key Transformations

The enhanced electrophilicity of the carbonyl carbon and the electronic nature of the halogenated pyridine ring in this compound give rise to specific reaction mechanisms in key chemical transformations.

Nucleophilic addition to the aldehyde group is a characteristic reaction for this compound. smolecule.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgkhanacademy.org

The reaction can proceed under both basic and acidic conditions:

Under basic or neutral conditions with a strong nucleophile: The nucleophile directly attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and pushing the electrons onto the oxygen atom to form an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by a solvent or a weak acid, yields the final addition product.

Under acidic conditions with a weak nucleophile: The carbonyl oxygen is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. The nucleophile then attacks the carbonyl carbon, followed by deprotonation to give the final product. youtube.com

Table 2: General Steps in Nucleophilic Addition

| Step | Description (Strong Nucleophile) | Description (Weak Nucleophile, Acid-Catalyzed) |

| 1 | Nucleophilic attack on the carbonyl carbon. | Protonation of the carbonyl oxygen. |

| 2 | Formation of a tetrahedral alkoxide intermediate. | Nucleophilic attack on the activated carbonyl carbon. |

| 3 | Protonation of the alkoxide. | Deprotonation to yield the final product. |

This table outlines the generalized pathways for nucleophilic addition reactions at the aldehyde group.

Halogen exchange (Halex) reactions provide a pathway to replace one halogen atom with another. organic-chemistry.orggoogle.com In the context of this compound, a potential transformation could involve the substitution of the chlorine atom. These reactions, particularly on aromatic rings, often require specific conditions, such as high temperatures and the use of a catalyst. google.com

The mechanism for a nucleophilic aromatic substitution (SNAAr) based halogen exchange would typically proceed via an addition-elimination pathway. researchgate.net

Addition of the Nucleophile: A nucleophilic fluoride source (e.g., from an alkali metal fluoride like KF) attacks the carbon atom bearing the chlorine atom. This is generally the rate-determining step. The attack is facilitated by the electron-withdrawing groups on the ring, which help to stabilize the resulting intermediate.

Formation of a Meisenheimer Complex: The attack of the nucleophile leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. In this complex, the aromaticity of the ring is temporarily broken.

Elimination of the Leaving Group: The chloride ion is expelled as a leaving group, and the aromaticity of the pyridine ring is restored, yielding the fluorinated product.

The efficiency of such reactions can be influenced by factors like the choice of solvent, the nature of the catalyst (phase-transfer catalysts are often used), and the reaction temperature. researchgate.net

Cross-Coupling Reaction Mechanisms (e.g., Suzuki, C-N cross-coupling)

The chemical reactivity of this compound is significantly influenced by the presence of both a chloro and a fluoro substituent on the pyridine ring, as well as the aldehyde group. These features make it a versatile substrate for various cross-coupling reactions, which are fundamental in the synthesis of more complex molecules. The mechanisms of two such key reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig C-N cross-coupling, are of particular interest.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide organic-chemistry.orglibretexts.orgwikipedia.org. In the case of this compound, the reaction would typically involve the coupling of an aryl or vinyl boronic acid with the chloro-substituted carbon on the pyridine ring. The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-determining step of the reaction libretexts.org. The electron-withdrawing nature of the fluorine and the aldehyde group can influence the electron density at the carbon-chlorine bond, affecting the rate of this step.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species organic-chemistry.orgwikipedia.org.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle libretexts.org.

The Buchwald-Hartwig C-N cross-coupling is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For this compound, this reaction would enable the introduction of a variety of nitrogen-containing functional groups at the 4-position of the pyridine ring. The mechanism is similar to the Suzuki coupling and also proceeds through a catalytic cycle:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the carbon-chlorine bond of the this compound.

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, and a base is used to deprotonate the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated product and regenerating the Pd(0) catalyst.

The reactivity of this compound in these cross-coupling reactions is dictated by the electronic effects of its substituents. The fluorine atom and the aldehyde group are electron-withdrawing, which can make the pyridine ring more electron-deficient and thus more susceptible to oxidative addition.

Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable insights into the reactivity and electronic properties of molecules like this compound. Theoretical investigations can elucidate reaction mechanisms, predict reactivity, and explain experimental observations at a molecular level.

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for studying the electronic structure and reactivity of molecules. For this compound, these calculations can provide a detailed picture of how the chloro, fluoro, and aldehyde substituents influence the properties of the pyridine ring.

DFT calculations can be used to determine various molecular properties, including optimized geometry, atomic charges, and the distribution of electron density. The presence of the electronegative fluorine and chlorine atoms, along with the electron-withdrawing aldehyde group, is expected to significantly polarize the molecule. This polarization affects the reactivity of the different sites on the pyridine ring. For instance, the carbon atom bonded to the chlorine is a key site for cross-coupling reactions, and its reactivity is modulated by the electronic effects of the other substituents.

| Property | Pyridine (Reference) | 3-Fluoropyridine | 3-Chloropyridine |

| Dipole Moment (Debye) | 2.22 | 3.25 | 3.08 |

| HOMO Energy (eV) | -6.78 | -7.02 | -6.95 |

| LUMO Energy (eV) | -0.45 | -0.78 | -0.91 |

| HOMO-LUMO Gap (eV) | 6.33 | 6.24 | 6.04 |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound can predict its behavior as an electrophile or nucleophile and its reactivity in various reactions.

The electron-withdrawing substituents (Cl, F, and CHO) are expected to lower the energies of both the HOMO and LUMO of the pyridine ring compared to unsubstituted pyridine. A lower LUMO energy would indicate that this compound is a better electron acceptor (electrophile), which is consistent with its reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The distribution of the LUMO will indicate the most electrophilic sites on the molecule, which are likely to be the carbon atoms attached to the halogens.

Computational studies on nicotine (B1678760) analogs have utilized FMO analysis to correlate electronic properties with potential biological activity, demonstrating the utility of this approach in understanding the reactivity of pyridine-containing compounds nih.gov.

Transition State Analysis of Chemical Reactions

Transition state theory is used to understand the kinetics of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of transition states for reactions involving this compound.

While specific transition state analyses for reactions of this compound are not available in the provided search results, the general principles are well-established for cross-coupling reactions of aryl halides. Such computational studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems for the synthesis of complex molecules derived from this versatile building block.

Applications of 4 Chloro 5 Fluoronicotinaldehyde in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

4-Chloro-5-fluoronicotinaldehyde serves as a fundamental starting material for the synthesis of intricate molecular architectures. scbt.com Its utility stems from the reactivity of its functional groups, which allow for a variety of chemical transformations. The aldehyde group can participate in condensation and reduction reactions, while the chloro and fluoro substituents on the aromatic ring are amenable to nucleophilic substitution, providing a gateway to a wide array of derivatives. nih.govnih.gov This versatility has positioned this compound as a key intermediate in the development of novel compounds with tailored properties. sciencedaily.com

Precursor for Radiotracers in Positron Emission Tomography (PET)

One of the most significant applications of this compound is in the synthesis of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The introduction of the positron-emitting radionuclide, fluorine-18 (B77423) (¹⁸F), into biologically active molecules allows for the visualization and quantification of physiological processes at the molecular level.

This compound is a key precursor in the synthesis of [¹⁸F]AldoView, a radiotracer developed for imaging aldosterone-producing adenomas, which are a common cause of primary aldosteronism. The synthesis involves the radiofluorination of a suitable precursor derived from this compound. Beyond [¹⁸F]AldoView, this compound serves as a platform for creating a variety of ¹⁸F-labeled pyridine (B92270) derivatives, expanding the toolbox of PET radiotracers for different biological targets. nih.gov

The incorporation of the ¹⁸F-label is typically achieved through a nucleophilic aromatic substitution (S_NAr) reaction. nih.govharvard.edu In this process, the chlorine atom on the pyridine ring of a this compound derivative is displaced by [¹⁸F]fluoride. The electron-withdrawing nature of the aldehyde and the fluorine atom activates the ring towards nucleophilic attack, facilitating the substitution reaction. nih.gov This method is widely used for the synthesis of ¹⁸F-labeled arenes for PET imaging due to its operational simplicity and reliability. harvard.edu Researchers have developed various strategies to optimize this radiofluorination process, including the use of different solvent systems and reaction conditions to achieve high radiochemical yields and purity. researchgate.net

The development of ¹⁸F-labeled building blocks from compounds like this compound is a crucial area of research. scbt.com These pre-labeled synthons can then be incorporated into larger molecules in the later stages of a synthetic sequence. This "late-stage fluorination" approach is highly desirable as it minimizes the handling of radioactive material and allows for a more modular and efficient synthesis of a diverse range of PET probes.

Synthesis of Heterocyclic Compounds with Medicinal Significance

Heterocyclic compounds, particularly those containing nitrogen, are ubiquitous in medicinal chemistry and form the core structure of many pharmaceuticals. nih.govopenmedicinalchemistryjournal.com this compound provides a valuable scaffold for the construction of novel heterocyclic systems with potential therapeutic applications.

The reactivity of this compound allows for its elaboration into a variety of substituted pyridine and pyrimidine (B1678525) derivatives. nih.gov For instance, the aldehyde functionality can be transformed into other functional groups, and the chloro and fluoro substituents can be replaced through nucleophilic substitution reactions, leading to a diverse library of compounds. nih.gov These derivatives can then be screened for biological activity against various disease targets. The synthesis of pyrimidine derivatives, for example, can be achieved by reacting a chalcone (B49325) derived from 4-acetylpyridine (B144475) with urea (B33335) or thiourea. researchgate.netjuniperpublishers.com The resulting pyrimidine core is a privileged scaffold found in numerous approved drugs. nih.gov

Compound Names

| Compound Name |

| This compound |

| [¹⁸F]AldoView |

| Pyridine |

| Pyrimidine |

| 4-acetylpyridine |

| Urea |

| Thiourea |

Incorporation into Tricyclic Compounds

The synthesis of tricyclic heterocyclic systems is of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. While direct synthesis of tricyclic compounds starting from this compound is not extensively documented in publicly available literature, the structural motifs present in this aldehyde are key components of related complex structures. For instance, a novel methodology has been developed for the efficient synthesis of 4-chloro-pyrimido[4,5-b] google.comirispublishers.combenzodiazepines. google.comirispublishers.com This method relies on the intramolecular Friedel-Crafts cyclization of 5-amino-4-(N-substituted)anilino-6-chloropyrimidine derivatives to construct the core tricyclic system. google.com This highlights the importance of the chloro-pyrimidine substructure, which is related to the scaffold of this compound, in accessing these privileged structures for drug discovery. google.com Similarly, novel tricyclic pyrimido[4,5-b] google.comirispublishers.combenzothiazepines have been prepared from 5-amino-4,6-bis(arylthio)pyrimidines, further demonstrating the utility of substituted pyrimidines in generating diverse tricyclic libraries. google.com

Formation of Five-Membered Heterocycles

Intermediate in Pharmaceutical Development

This compound is recognized as a key intermediate and building block in the synthesis of more complex molecules for pharmaceutical research. nih.govgoogle.comsigmaaldrich.com Chemical suppliers categorize it as a fluorinated, halogenated pyridine building block intended for laboratory use in organic synthesis and drug discovery. nih.govbldpharm.com The presence of both chlorine and fluorine atoms on the pyridine ring is particularly significant. Halogen atoms, especially chlorine, can modulate a molecule's lipophilicity, which affects its ability to cross cell membranes, and can also serve as a site for further chemical modification through cross-coupling reactions. google.com Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability of drug candidates. google.com

The utility of structurally similar compounds as pharmaceutical intermediates is well-established. For example, 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, which shares the chloro- and fluoro-substituted heterocyclic core, is a crucial intermediate in the synthesis of the broad-spectrum antifungal drug, voriconazole. google.com This underscores the value of this class of halogenated pyridines and pyrimidines in the development of commercial pharmaceuticals.

Scaffolds for Drug Discovery and Development

The molecular framework of this compound serves as a valuable scaffold for the generation of compound libraries in drug discovery programs. As a "building block," it provides a foundational structure upon which greater molecular complexity can be built. bldpharm.com The aldehyde group can be readily transformed into a variety of other functional groups or used to connect the pyridine ring to other molecular fragments. The chloro and fluoro substituents offer opportunities for fine-tuning the electronic and steric properties of the final compounds, which is a critical aspect of lead optimization in drug development. google.comgoogle.com

Modulators of GPR65

G-protein coupled receptors (GPCRs) are a major class of drug targets. However, searches of scientific and patent literature did not reveal any information linking this compound or its derivatives to the modulation of GPR65.

T-type Ca2+ channel antagonists

T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders, making them an attractive target for drug development. A patent for pyridyl amide T-type calcium channel antagonists describes compounds with a substituted pyridine core that is structurally related to this compound. google.com For instance, the patented compound N-[(1R)-1-(5-chloro-4-methoxypyridin-2-yl)ethyl]-2-[4-(3-thienyl)phenyl]acetamide features a chloro-substituted pyridine ring. google.com This suggests that the 4-chloro-pyridine scaffold, as present in this compound, is a relevant structural motif for achieving T-type calcium channel antagonism. While this does not represent a direct synthetic application of the aldehyde, it points to its potential utility in the design of new antagonists for this channel.

Role in Agrochemical Synthesis (e.g., Herbicides, Insecticides)

This compound is a halogenated pyridine derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the agrochemical industry. The presence of both chloro and fluoro substituents on the pyridine ring, along with a reactive aldehyde group, makes it a versatile precursor for creating new active ingredients for herbicides and insecticides. The specific placement of the halogen atoms can significantly influence the biological activity, metabolic stability, and mode of action of the final product.

Herbicides:

The pyridine ring is a core structure in several classes of herbicides, including the synthetic auxins. For example, 6-aryl-2-picolinic acid herbicides are known for their effectiveness against a broad spectrum of weeds. nih.gov The synthesis of novel picolinic acid derivatives often starts from highly functionalized pyridines. Research into new herbicidal molecules has involved the synthesis of compounds like 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which have shown significant herbicidal activity. nih.gov These syntheses utilize multi-substituted pyridine precursors, highlighting the potential of compounds like this compound to be incorporated into similar synthetic pathways to develop next-generation herbicides. The aldehyde functional group can be readily converted into other functionalities, such as carboxylic acids or alcohols, which are common in herbicidal structures.

Insecticides:

In the realm of insecticides, halogenated pyridines are fundamental to the structure of major classes like neonicotinoids and anthranilic diamides. Neonicotinoids, for instance, often contain a chloropyridine moiety which is crucial for their insecticidal activity. nih.gov Similarly, the synthesis of modern anthranilic diamide (B1670390) insecticides, such as chlorantraniliprole (B1668704) and its analogs, involves the use of substituted pyridine intermediates. mdpi.com For example, the synthesis of certain chlorantraniliprole derivatives utilizes a 3-chloropyridin-2-yl group as a key component of the final molecule. mdpi.com

This compound, with its specific halogenation pattern, offers a unique starting point for creating novel insecticide candidates. The aldehyde group provides a reactive site for condensation reactions, allowing for the construction of larger, more complex molecules. The combination of chlorine and fluorine on the pyridine ring can enhance the metabolic resistance of the resulting insecticide, prolonging its efficacy in the field. The synthesis of pyrethroid insecticides, another important class, also often involves aldehydes as key precursors. researchgate.net

The following table provides examples of commercial agrochemicals that feature a halogenated pyridine core, illustrating the importance of this structural motif.

| Agrochemical | Type | Halogenated Pyridine Moiety |

|---|---|---|

| Clopyralid | Herbicide | 3,6-dichloropicolinic acid |

| Florpyrauxifen-benzyl | Herbicide | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropicolinate |

| Imidacloprid | Insecticide | 1-((6-chloropyridin-3-yl)methyl)-N-nitroimidazolidin-2-imine |

| Chlorantraniliprole | Insecticide | 5-bromo-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxamide |

| Fluazifop-butyl | Herbicide | (R)-butyl 2-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)propanoate |

Material Science Applications

The unique electronic properties of halogenated aromatic compounds make them valuable building blocks in material science. This compound, with its electron-deficient pyridine ring further functionalized by electron-withdrawing halogen atoms, is a promising candidate for the synthesis of advanced organic materials.

Synthesis of Advanced Materials with Tuned Electronic Properties

The aldehyde group in this compound provides a versatile handle for incorporating this pyridine unit into larger conjugated systems. Through reactions such as Wittig, Knoevenagel, or Schiff base condensations, it can be used to synthesize a variety of advanced materials, including:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the pyridine ring and its halogen substituents can be exploited to create electron-transporting materials for OLEDs. By incorporating this moiety, it is possible to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, facilitating electron injection and transport.

Plastic Scintillators: Functionalized aromatic compounds are used in the development of plastic scintillators for radiation detection. The synthesis of novel monomers for copolymerization can involve halogenated aromatic precursors.

Organic Semiconductors: The ability to form ordered structures through intermolecular interactions makes halogenated pyridines attractive for the development of organic field-effect transistors (OFETs) and other semiconductor devices.

Influence of Halogen Substituents on Material Performance

The chlorine and fluorine atoms in this compound are not merely passive substituents; they play an active role in determining the properties of any resulting material.

Tuning of Electronic Properties: The strong electron-withdrawing nature of fluorine and chlorine significantly lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). This can reduce the electronic bandgap of a material, which is a critical parameter for tuning its optical and electronic properties.

Crystal Engineering and Molecular Packing: Halogen atoms can participate in non-covalent interactions known as halogen bonds. These interactions, where a halogen atom acts as an electrophilic species, can be used to control the self-assembly of molecules in the solid state. This control over crystal packing is crucial for optimizing charge transport in organic semiconductors.

Enhanced Stability: The presence of C-F bonds, in particular, can enhance the thermal and oxidative stability of organic materials, leading to longer device lifetimes.

Increased Ionization Potential: The electron-withdrawing properties of the peripheral pyridine rings can deepen the ionization potential of a molecule, which is a key factor in designing efficient electron-transporting layers in OLEDs.

The table below summarizes the key influences of halogen substituents on the performance of advanced materials.

| Property | Influence of Halogen Substituents (Cl, F) | Resulting Performance Enhancement |

|---|---|---|

| Electronic Energy Levels (HOMO/LUMO) | Lowers energy levels due to strong electron-withdrawing effect. | Improved electron injection/transport; tunable bandgap. |

| Intermolecular Interactions | Can form halogen bonds, influencing molecular self-assembly. | Controlled crystal packing, potentially enhancing charge mobility. |

| Chemical Stability | C-F bonds are strong, increasing resistance to degradation. | Enhanced thermal and oxidative stability, leading to longer device lifetime. |

| Ionization Potential | Increases the ionization potential of the molecule. | Facilitates the design of electron-transporting materials for OLEDs. |

Spectroscopic Characterization in Research of 4 Chloro 5 Fluoronicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-chloro-5-fluoronicotinaldehyde and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity of atoms and the three-dimensional structure of molecules.

¹H NMR for Proton Environments

Proton (¹H) NMR spectroscopy is fundamental in identifying the chemical environment of hydrogen atoms within a molecule. For derivatives of this compound, the chemical shifts (δ) of the protons provide key insights into the electronic effects of the substituents on the pyridine (B92270) ring. For instance, in the ¹H NMR spectrum of 6-chloronicotinaldehyde, a related compound, the aldehydic proton appears as a singlet at a downfield chemical shift of 10.10 ppm, indicative of its deshielded nature. rsc.org The aromatic protons exhibit distinct signals, with the proton at the 2-position appearing as a singlet at 8.87 ppm and the protons at the 4 and 5-positions showing as doublets at 8.14 ppm and 7.52 ppm, respectively. rsc.org These characteristic shifts and coupling patterns are instrumental in confirming the substitution pattern on the pyridine ring.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. In the context of this compound and its derivatives, ¹³C NMR is used to identify all carbon atoms, including quaternary carbons that are not observable by ¹H NMR. youtube.com The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. For example, the carbon of the aldehyde group in a nicotin-aldehyde derivative typically resonates at a significantly downfield position, often around 189-192 ppm. rsc.org The carbons within the pyridine ring will have characteristic shifts influenced by the attached chloro and fluoro substituents. Quaternary carbons, such as the one bonded to the chlorine atom, often exhibit weaker signals in the spectrum. youtube.com

Table 1: Representative ¹³C NMR Chemical Shifts for Chloro-substituted Aldehydes

| Compound | Solvent | Carbon Atom | Chemical Shift (ppm) |

| 4-Chlorobenzaldehyde chemicalbook.com | CDCl₃ | C=O | 190.6 |

| C-Cl | 138.7 | ||

| C-H (ortho to C=O) | 129.9 | ||

| C-H (meta to C=O) | 132.9 | ||

| 6-Chloronicotinaldehyde rsc.org | CDCl₃ | C=O | 189.2 |

| C-Cl | 157.0 | ||

| C2 | 152.4 | ||

| C4 | 138.0 | ||

| C5 | 125.2 | ||

| C3 | 130.4 |

¹⁹F NMR for Fluorine-Containing Structures

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for characterizing fluorine-containing compounds like this compound. Given that ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, it provides clear and informative spectra. researchgate.net The chemical shifts in ¹⁹F NMR are exceptionally sensitive to the local electronic environment, making it a powerful tool for identifying and differentiating between various fluorinated compounds and their isomers. researchgate.netnih.gov This technique is particularly valuable for monitoring reactions involving fluorinated substrates and for studying the biodegradation of fluorinated pollutants. nih.gov The large range of chemical shifts observed for fluorine nuclei allows for the detection of subtle changes in the molecular structure. researchgate.net

Elucidation of Regioselectivity and Stereochemistry

NMR spectroscopy, through a combination of ¹H, ¹³C, and ¹⁹F experiments, is pivotal in determining the regioselectivity and stereochemistry of reactions involving this compound. The coupling constants (J-values) between different nuclei, particularly between protons and fluorine (H-F coupling) and between carbon and fluorine (C-F coupling), provide crucial information about the spatial relationship between atoms. For example, the magnitude of the coupling constant can help distinguish between different regioisomers formed during a substitution reaction on the pyridine ring. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, while NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions, aiding in the determination of stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool in the analysis of this compound and its derivatives for determining molecular weight and confirming elemental composition. masonaco.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. libretexts.org This high level of precision allows for the unambiguous determination of a compound's molecular formula. libretexts.org Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. libretexts.org This capability is crucial for confirming the successful synthesis of this compound and its derivatives, as it can differentiate the target molecule from potential impurities or side products with very similar masses. nih.gov The accurate mass measurement is compared to the theoretical mass calculated for the expected molecular formula, and a small mass error (typically in the parts-per-million range) provides strong evidence for the correct structure. nih.gov

Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization. In the case of this compound, the presence of halogen atoms (chlorine and fluorine) and an aldehyde functional group leads to characteristic fragmentation behaviors.

The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. A notable feature in the mass spectra of chlorinated compounds is the presence of an M+2 peak. miamioh.edu This is due to the natural isotopic abundance of chlorine, which has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. miamioh.edu This results in a distinctive pattern where the peak at M+2 has about one-third the intensity of the molecular ion peak, providing a clear indication of the presence of a single chlorine atom in the molecule.

The fragmentation of aldehydes often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org This can lead to the loss of a hydrogen atom (M-1) or the formyl group (CHO, M-29). libretexts.org For this compound, key fragmentation pathways would also involve the loss of the halogen atoms. The loss of a chlorine radical (•Cl) or a fluorine radical (•F) would result in significant fragment ions. The stability of the resulting carbocations and radical species dictates the relative abundance of these fragment peaks.